2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxybutanedioic acid: is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3 . (1S)-1-phenylethanamine is an organic compound that is a derivative of phenylethylamine, often used in the synthesis of various pharmaceuticals and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3-dihydroxybutanedioic acid: can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate.
(1S)-1-phenylethanamine: can be synthesized through the reduction of acetophenone using a reducing agent such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods:
2,3-dihydroxybutanedioic acid: is industrially produced by the fermentation of glucose using specific strains of fungi such as Aspergillus niger.
(1S)-1-phenylethanamine: is produced industrially through the catalytic hydrogenation of phenylacetonitrile.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid.
Reduction: (1S)-1-phenylethanamine can be reduced to form 1-phenylethanol.
Substitution: Both compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of (1S)-1-phenylethanamine: 1-phenylethanol.
Substitution reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
2,3-dihydroxybutanedioic acid: is used as a chiral resolving agent in the separation of racemic mixtures.
(1S)-1-phenylethanamine: is used as a building block in the synthesis of various pharmaceuticals.
Biology:
2,3-dihydroxybutanedioic acid: is used in the study of metabolic pathways in plants.
(1S)-1-phenylethanamine: is used in the study of neurotransmitter functions.
Medicine:
2,3-dihydroxybutanedioic acid: is used in the formulation of effervescent tablets.
(1S)-1-phenylethanamine: is used in the synthesis of drugs for the treatment of depression and attention deficit hyperactivity disorder.
Industry:
2,3-dihydroxybutanedioic acid: is used in the food industry as an acidulant and antioxidant.
(1S)-1-phenylethanamine: is used in the production of polymers and resins.
Mechanism of Action
2,3-dihydroxybutanedioic acid:
- Acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions .
- Functions as an antioxidant by scavenging free radicals .
(1S)-1-phenylethanamine:
Comparison with Similar Compounds
Succinic acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the hydroxy groups.
Phenylethylamine: Similar to (1S)-1-phenylethanamine but lacks the ethylamine group.
Uniqueness:
2,3-dihydroxybutanedioic acid: is unique due to its chiral nature and its ability to form stable complexes with metal ions.
(1S)-1-phenylethanamine: is unique due to its role as a precursor in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1S)-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXXIZXEJNRQQ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.